Triphenylmethylium tetrakis(perfluorophenyl)borate

olefin polymerization metallocene activation cocatalyst benchmarking

Researchers relying on methylaluminoxane (MAO) cocatalysts face batch variability, excessive stoichiometry (~1,000:1), and anhydrous constraints. This bench-stable, single-component weakly coordinating anion (WCA) salt eliminates these bottlenecks. Key performance data: • 1:1 stoichiometry vs Zr catalyst, delivering 1,320 kg PP·(mol Zr)⁻¹·h⁻¹ with semicrystalline morphology ([mmmm]=26%). • Water-tolerant cationic polymerization: up to 1.2×10⁷ g·(mol cat)⁻¹·h⁻¹ for aryl isocyanides. • Enables silylium Lewis acid generation, glycosylation, and C-F activation without glovebox handling.

Molecular Formula C43H15BF20
Molecular Weight 922.4 g/mol
CAS No. 136040-19-2
Cat. No. B166454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylmethylium tetrakis(perfluorophenyl)borate
CAS136040-19-2
Molecular FormulaC43H15BF20
Molecular Weight922.4 g/mol
Structural Identifiers
SMILES[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1
InChIKeyTZOSNOQHGGONMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylmethylium Tetrakis(perfluorophenyl)borate Procurement Overview


Triphenylmethylium tetrakis(perfluorophenyl)borate, also known as tritylium tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻), is a bench-stable, neutral organic salt that serves as a single-component activator and Lewis acid catalyst precursor in both academic and industrial chemistry [1]. Its perfluorinated tetraphenylborate anion belongs to the class of weakly coordinating anions (WCAs), an attribute that underpins its utility in generating highly electrophilic cationic species for olefin polymerization, glycosylation, and silylium-mediated transformations [2]. The compound is commercially available as a yellow to dark-yellow powder with a typical purity of ≥97% and a molecular weight of 922.37 g·mol⁻¹; it is soluble in dichloromethane, methanol, and acetone, and should be stored under inert atmosphere at 2–8 °C .

Why Weaker Anions Cannot Replace Triphenylmethylium Tetrakis(perfluorophenyl)borate


Tritylium salts are defined by the counter-anion, and even closely related analogs such as tritylium tetrafluoroborate or tritylium perchlorate exhibit drastically different stability, reactivity, and handling profiles. The tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) is specifically engineered for extreme non-coordinating character and oxidative stability, whereas smaller, more nucleophilic anions like BF₄⁻ or ClO₄⁻ lead to premature ion-pair collapse, moisture sensitivity, or explosive hazards [1]. In olefin polymerization, substituting the anion from [B(C₆F₅)₄]⁻ to B(C₆F₅)₃ or to the dimethylanilinium congener drops productivity by up to 88% and erases stereochemical control, yielding atactic rather than semicrystalline polymers [2]. These performance gaps are not subtle—they are binary go/no-go differences that directly determine whether a catalytic system is viable at scale.

Triphenylmethylium Tetrakis(perfluorophenyl)borate vs Comparators


Olefin Polymerization Productivity Advantage

When activating bis(2-phenylindenyl)zirconium dimethyl (5) in liquid propylene at 20 °C, [Ph₃C][B(C₆F₅)₄] (activator 1) delivered a polymerization productivity of 1,320 kg PP·(mol Zr)⁻¹·h⁻¹, compared with only 770 kg PP·(mol Zr)⁻¹·h⁻¹ for the dimethylanilinium tetrakis(pentafluorophenyl)borate salt (activator 2) and 155 kg PP·(mol Zr)⁻¹·h⁻¹ for tris(pentafluorophenyl)borane (activator 3) [1]. The tritylium-based activator is therefore 1.7-fold more productive than its closest borate relative and 8.5-fold more productive than the neutral borane under identical conditions (30 min, [B]/[Zr] = 1) [1].

olefin polymerization metallocene activation cocatalyst benchmarking

Polymer Stereoregularity Preservation

Under the same liquid propylene conditions described above, [Ph₃C][B(C₆F₅)₄] (1) preserved a [mmmm] pentad isotacticity of 26%, yielding a semicrystalline, low-tacticity polypropylene suitable for elastomeric applications. In stark contrast, tris(pentafluorophenyl)borane (3) produced an essentially atactic polymer with [mmmm] of only 11%, rendering the material amorphous and unsuitable for most structural polyolefin uses [1]. Catalyst systems derived from either MAO or the tritylium borate yielded semicrystalline (49–64 J·g⁻¹ ΔHf) polypropylenes, whereas the borane-derived polymers were amorphous [1].

stereoselective polymerization polypropylene tacticity cocatalyst effect

Stoichiometric Activation Efficiency

In the comparative study by Wilmes et al., all borate activators were employed at a [B]/[Zr] molar ratio of 1:1, whereas methylaluminoxane (MAO) was required at an [Al]/[Zr] ratio of 1,000:1 to achieve comparable or superior productivities (1,220–2,420 kg PP·(mol Zr)⁻¹·h⁻¹) [1]. Thus, while MAO can outperform [Ph₃C][B(C₆F₅)₄] in raw productivity under some conditions, it demands three orders of magnitude more co-catalyst by mole, introducing significant cost, purification, and reproducibility challenges associated with MAO's variable oligomeric composition [1].

activator stoichiometry MAO replacement cost-efficient polymerization

Bench Stability and Moisture Tolerance

According to the 2024 Chem Catalysis review, [Ph₃C][B(C₆F₅)₄] is described as a “neutral, relatively moisture-tolerant, bench-stable, transition-metal-free” salt whose “exceptional stability and tolerance of moisture and air sets it apart from conventional analogs such as trityl perchlorate or trityl tetrafluoroborate” [1]. Tritylium perchlorate is a known explosion hazard, and tritylium tetrafluoroborate is acutely moisture-sensitive due to the higher nucleophilicity of BF₄⁻, which hydrolyzes readily and collapses the ion pair. In contrast, the perfluorinated borate anion resists hydrolysis and oxidation, enabling use on the open bench for short periods and reducing the need for rigorous glovebox conditions [1].

moisture-tolerant catalyst bench-stable activator safe handling

Anion Non-Coordinating Power in Hydrogenation

In a kinetic study of iridium–PHOX catalyzed enantioselective alkene hydrogenation, the reaction rate followed the anion series: [Al{OC(CF₃)₃}₄]⁻ > BArF⁻ > [B(C₆F₅)₄]⁻ > PF₆⁻ > BF₄⁻ > CF₃SO₃⁻. Catalysts bearing [B(C₆F₅)₄]⁻ sustained turnover frequencies exceeding 5,000 h⁻¹ and turnover numbers of 2,000–5,000 at 4 °C, while PF₆⁻ and BF₄⁻ salts showed significant deactivation during the reaction [1]. Moreover, unlike the hexafluorophosphate analog, the [B(C₆F₅)₄]⁻ catalyst did not lose activity over time and remained catalytically competent even after complete substrate consumption [1].

enantioselective hydrogenation anion effect turnover frequency

Catalytic Glycosylation Stereoselectivity

Mukaiyama and co-workers demonstrated that a catalytic amount of trityl tetrakis(pentafluorophenyl)borate promotes glycosylation of β-D-glycosyl fluorides with various acceptors, affording the corresponding β-D-glycosides in high yields with high β-stereoselectivities [1]. The catalyst was directly benchmarked against trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid; both provided good-to-excellent yields and β-selectivity, but the tritylium borate operates as a neutral, metal-free Lewis acid, avoiding the corrosion, side-reactions, and handling hazards associated with strong protic acids [1]. A one-pot sequential trisaccharide synthesis (Glcβ1-6Glcβ1-6Glc) further capitalized on this catalyst, achieving good-to-high yields through selective activation of glycosyl phenyl carbonate in the presence of thioglycoside [2].

stereoselective glycosylation glycosyl fluoride activation carbohydrate synthesis

Triphenylmethylium Tetrakis(perfluorophenyl)borate Application Scenarios


Metallocene Activation for Polyolefin Elastomers

In laboratories synthesizing elastomeric polypropylene via unbridged 2-phenylindenyl zirconocene catalysts, this compound replaces methylaluminoxane (MAO) at a 1:1 stoichiometry versus the ~1,000:1 excess required by MAO, while delivering 1,320 kg PP·(mol Zr)⁻¹·h⁻¹ productivity and preserving semicrystalline polymer morphology ([mmmm] = 26%) [1]. The well-defined molecular nature eliminates the batch-to-batch variability of MAO and simplifies kinetic analysis and scale-up modeling [1].

Silylium Lewis Acid Organocatalysis

As demonstrated in the 2024 review, this bench-stable, moisture-tolerant salt serves as the preferred precursor for in situ generation of silylium Lewis acids, enabling hydrosilylation of alkenes and alkynes, carbonyl/imine reduction, C–F bond activation, and C–C bond formation without the need for rigorously dry solvents or glovebox handling [2]. This operational simplicity makes it the practical choice over air-sensitive tritylium perchlorate or corrosive strong Brønsted acids [2].

Stereoselective Glycosylation for Oligosaccharides

The compound catalytically activates glycosyl fluorides for stereoselective glycosidic bond formation, delivering high β-selectivity without strong protic acids [3]. Its compatibility with one-pot sequential glycosylation strategies enables efficient assembly of trisaccharides and larger oligosaccharide targets, directly supporting medicinal chemistry and glycobiology programs requiring defined glycan structures [4].

Cationic Polymerization of Functional Vinyl Monomers

[Ph₃C][B(C₆F₅)₄] initiates the cationic polymerization of isobutyl vinyl ether in aqueous-containing systems, overcoming the traditionally stringent anhydrous requirements of carbocationic polymerization and achieving extremely high activity up to 1.2×10⁷ g of polymer·(mol cat)⁻¹·h⁻¹ for aryl isocyanide polymerization, demonstrating its versatility as a single-component, metal-free initiator [5]. This performance enables procurement for both water-tolerant cationic polymerization and helical polymer synthesis.

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